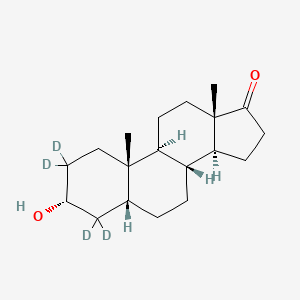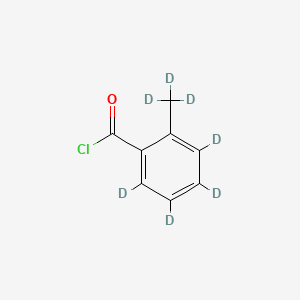
O-Toluoyl Chloride-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Toluoyl Chloride-D7: , also known as 2-Methylbenzoyl Chloride, is a deuterated compound with the molecular formula C8H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Toluoyl Chloride-D7 can be synthesized from O-Toluic Acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves heating O-Toluic Acid with thionyl chloride under reflux conditions, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In industrial settings, this compound is produced by reacting O-Toluic Acid with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: O-Toluoyl Chloride-D7 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form O-Toluic Acid and hydrochloric acid.
Reduction: Can be reduced to O-Toluic Acid using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines in the presence of a base like pyridine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
O-Toluic Acid: Formed from hydrolysis or reduction reactions
Applications De Recherche Scientifique
O-Toluoyl Chloride-D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Utilized in the preparation of labeled compounds for metabolic studies and tracer experiments.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of O-Toluoyl Chloride-D7 involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reaction involves the nucleophile attacking the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product (amide or ester) .
Comparaison Avec Des Composés Similaires
P-Toluoyl Chloride: Similar structure but with the methyl group in the para position.
M-Toluoyl Chloride: Similar structure but with the methyl group in the meta position.
Benzoyl Chloride: Lacks the methyl group on the benzene ring.
2-Methoxybenzoyl Chloride: Contains a methoxy group instead of a methyl group.
Uniqueness: O-Toluoyl Chloride-D7 is unique due to its deuterated form, which makes it valuable in isotopic labeling studies. The presence of the methyl group in the ortho position also influences its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C8H7ClO |
|---|---|
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
GPZXFICWCMCQPF-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)Cl)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
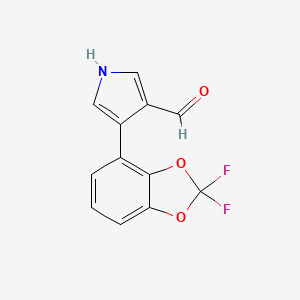

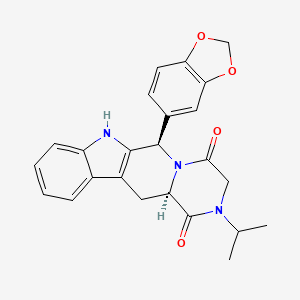
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
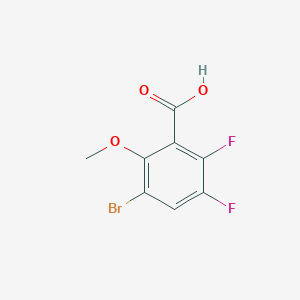
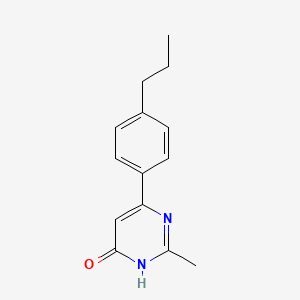
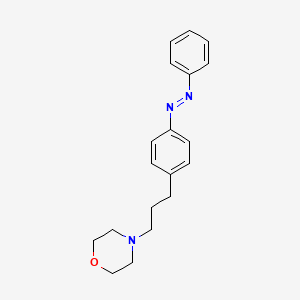
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
